![molecular formula C17H20N6O2S B6542386 1-(4-ethylbenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine CAS No. 1021263-63-7](/img/structure/B6542386.png)
1-(4-ethylbenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-ethylbenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine (EBPTP) is a novel synthetic compound that has recently been developed as a potential therapeutic agent. EBPTP is a small molecule that is structurally similar to the natural product piperazine and is capable of binding to several types of receptors in the human body. The compound has shown promise in preclinical studies and is currently being evaluated in clinical trials.
Wissenschaftliche Forschungsanwendungen
1-(4-ethylbenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has been studied for its potential therapeutic applications in a variety of diseases and conditions. In preclinical studies, the compound has shown promise in the treatment of inflammation, pain, and cancer. In addition, 1-(4-ethylbenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has been studied for its potential to treat neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
Wirkmechanismus
1-(4-ethylbenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine binds to a variety of receptors in the human body, including the serotonin receptor 5-HT2A, the histamine receptor H1, and the muscarinic acetylcholine receptor M1. By binding to these receptors, 1-(4-ethylbenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is able to modulate the activity of these receptors and potentially produce a therapeutic effect.
Biochemical and Physiological Effects
In preclinical studies, 1-(4-ethylbenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has been shown to reduce inflammation, pain, and tumor growth. In addition, the compound has been shown to reduce the symptoms of neurological disorders such as Alzheimer’s disease and Parkinson’s disease. The compound has also been shown to have neuroprotective effects, suggesting that it may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-ethylbenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is an attractive compound for laboratory experiments due to its low toxicity and wide range of potential therapeutic applications. However, the compound has limited solubility in aqueous solutions, making it difficult to work with in certain experiments. In addition, the compound is relatively new and there is still much to be learned about its pharmacokinetics and pharmacodynamics.
Zukünftige Richtungen
The potential therapeutic applications of 1-(4-ethylbenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine are still being explored. Further research is needed to better understand the pharmacokinetics and pharmacodynamics of the compound and to evaluate its efficacy and safety in clinical trials. In addition, further studies are needed to explore the potential of 1-(4-ethylbenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine as a treatment for neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Finally, further research is needed to explore the potential of 1-(4-ethylbenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine as an adjuvant therapy for cancer and other diseases.
Synthesemethoden
1-(4-ethylbenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is synthesized from 4-ethylbenzenesulfonyl chloride, 1,2,4-triazole, and piperazine. The reaction occurs in an organic solvent such as dichloromethane, with a base such as sodium hydroxide. The resulting product is a white solid with a melting point of 145-146°C.
Eigenschaften
IUPAC Name |
6-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2S/c1-2-14-3-5-15(6-4-14)26(24,25)22-11-9-21(10-12-22)17-8-7-16-19-18-13-23(16)20-17/h3-8,13H,2,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLORYLRNWYCZDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethylbenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.